2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a benzenesulfonamide group, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide typically involves the reaction of 2,4-dimethoxyaniline with benzenesulfonyl chloride to form the intermediate 2,4-dimethoxyphenylbenzenesulfonamide. This intermediate is then reacted with 4-methylphenylacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.
Scientific Research Applications
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonamide group is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethoxyphenyl)benzenesulfonamide
- N-(2,5-Dimethoxyphenyl)benzenesulfonamide
- N-(2,4-Dichlorophenyl)benzenesulfonamide
Uniqueness
2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(4-methylphenyl)acetamide is unique due to the presence of both the 2,4-dimethoxyphenyl and 4-methylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N2O5S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-17-9-11-18(12-10-17)24-23(26)16-25(31(27,28)20-7-5-4-6-8-20)21-14-13-19(29-2)15-22(21)30-3/h4-15H,16H2,1-3H3,(H,24,26) |
InChI Key |
NTPFFAGBANHCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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